molecular formula C19H24ClF2N5O4S B10936043 N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10936043
M. Wt: 491.9 g/mol
InChI Key: KJQWNOCJHMNAON-UHFFFAOYSA-N
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Description

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, difluoromethoxy, phenyl, pyrazolyl, sulfonyl, and piperazino groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the difluoromethoxyphenyl derivative, followed by the introduction of the chloro group. The subsequent steps involve the formation of the pyrazolyl sulfonyl piperazine moiety and its coupling with the difluoromethoxyphenyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE: can be compared with other similar compounds, such as:

  • N~1~-[3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE
  • N~1~-[3-CHLORO-4-(METHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE

These compounds share similar structural features but differ in the substituents on the phenyl ring

Conclusion

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C19H24ClF2N5O4S

Molecular Weight

491.9 g/mol

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C19H24ClF2N5O4S/c1-3-26-11-17(13(2)24-26)32(29,30)27-8-6-25(7-9-27)12-18(28)23-14-4-5-16(15(20)10-14)31-19(21)22/h4-5,10-11,19H,3,6-9,12H2,1-2H3,(H,23,28)

InChI Key

KJQWNOCJHMNAON-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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